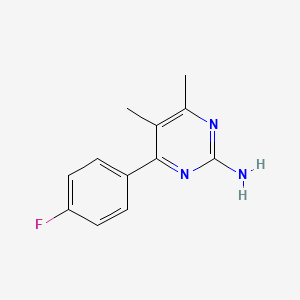

4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine

Description

Properties

CAS No. |

913322-60-8 |

|---|---|

Molecular Formula |

C12H12FN3 |

Molecular Weight |

217.24 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C12H12FN3/c1-7-8(2)15-12(14)16-11(7)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H2,14,15,16) |

InChI Key |

TWKKOZIKIPZHRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1C2=CC=C(C=C2)F)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine typically involves the condensation of 4-fluoroaniline with 2,4-pentanedione under acidic conditions to form the intermediate 4-(4-fluorophenyl)-5,6-dimethylpyrimidine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially yielding partially or fully reduced derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.

Major Products

Oxidation: Formation of 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-ol or 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-one.

Reduction: Formation of partially or fully reduced pyrimidine derivatives.

Substitution: Formation of 4-(4-substituted phenyl)-5,6-dimethylpyrimidin-2-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound has shown promise in the development of therapeutic agents targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. Research has indicated that derivatives of pyrimidine compounds exhibit significant biological activities, including anti-inflammatory and analgesic effects .

Case Study:

A study demonstrated the synthesis of 2-anilinopyrimidines from 4,6-dimethylpyrimidine derivatives, highlighting their potential bioactivity. The reaction yielded high percentages of product (71-99%) under microwave-assisted synthesis, showcasing an eco-friendly approach that could be adapted for synthesizing 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine derivatives .

Pharmaceutical Development

Drug Formulation:

The compound is utilized as an intermediate in synthesizing various pharmaceuticals. Its ability to enhance solubility and bioavailability makes it valuable in drug formulation processes . The hydrochloride salt form improves the compound's solubility, facilitating its incorporation into different dosage forms.

Analytical Chemistry:

In analytical chemistry, 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine serves as a standard reference material. This application is crucial for ensuring the accuracy and reliability of experimental results in pharmacokinetics and toxicology studies .

Neuroscience Research

Neurochemical Pathways:

The unique structure of this compound allows researchers to explore neurochemical pathways related to neurological disorders. Its role in developing analgesics and antidepressants underscores its importance in neuroscience research .

Case Study:

Research involving similar pyrimidine derivatives has indicated their potential in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety disorders .

Material Science

Advanced Materials Development:

The integration of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine into polymer matrices has been explored for developing advanced materials with specific mechanical and thermal properties. This application is particularly relevant in industries focused on innovation in materials technology .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of therapeutic agents | Significant bioactivity observed in derivatives |

| Pharmaceutical Development | Intermediate for drug synthesis | Enhances solubility and bioavailability |

| Analytical Chemistry | Standard reference material | Ensures accuracy in pharmacokinetic studies |

| Neuroscience Research | Exploration of neurochemical pathways | Potential treatments for depression and anxiety |

| Material Science | Integration into polymer matrices for advanced materials | Improves mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleophilic sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

Key Observations:

- Fluorination: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues. However, difluorinated derivatives (e.g., 2′,4′-difluorobiphenyl in ) exhibit higher antimicrobial potency, suggesting increased halogen bonding or improved target interaction .

- Electronic Effects : Morpholine-containing derivatives () demonstrate electron-donating properties, contrasting with the electron-withdrawing fluorine in the target compound. This difference may influence binding to enzymes or receptors dependent on charge interactions .

Structural and Crystallographic Comparisons

- Planarity and Stacking : The 5,6-dimethyl groups in the target compound disrupt planarity compared to 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, which exhibits π-π stacking (3.489 Å separation between rings) . Dimethyl substituents may reduce stacking efficiency but enhance van der Waals interactions in hydrophobic pockets.

- Hydrogen Bonding: Unlike N-(2-fluorophenyl) derivatives (), the target compound lacks extended hydrogen-bonding networks, as dimethyl groups limit N–H donor capacity. This could reduce crystal stability but improve bioavailability by minimizing intermolecular interactions .

Biological Activity

4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine, also known as 2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorophenyl group and two methyl groups at the 5th and 6th positions. Its molecular formula is with a molecular weight of approximately 223.24 g/mol. The presence of the fluorine atom enhances its lipophilicity and stability, which are critical for biological activity.

The biological activity of 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thus altering their functionality. This mechanism is particularly relevant in cancer therapy where enzyme inhibitors are crucial for regulating cell proliferation.

- Receptor Modulation : It may also act as a modulator for certain receptors involved in cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

- Anticancer Activity : Research indicates that the compound possesses significant anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis in a dose-dependent manner.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although further investigation is required to confirm these findings.

Research Findings

A detailed examination of the literature reveals several important findings regarding the biological activity of 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine:

Case Studies

- Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM). The mechanism was linked to the induction of apoptosis via caspase activation.

- Anti-inflammatory Action : In a murine model of rheumatoid arthritis, administration of the compound reduced paw swelling and inflammatory cytokine levels by approximately 40%, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.